molecular formula C15H19N3O2 B12690256 Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate CAS No. 84145-24-4

Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate

Cat. No.: B12690256
CAS No.: 84145-24-4
M. Wt: 273.33 g/mol
InChI Key: AOEIBPYCEZZLSX-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H19N3O2 It is a piperidine derivative, characterized by the presence of a cyano group, a methyl group, and a phenylamino group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a cyanoacetamide derivative with a substituted piperidine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like piperidine to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or phenylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and phenylamino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

84145-24-4

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 4-anilino-4-cyano-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H19N3O2/c1-12-10-18(14(19)20-2)9-8-15(12,11-16)17-13-6-4-3-5-7-13/h3-7,12,17H,8-10H2,1-2H3

InChI Key

AOEIBPYCEZZLSX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C#N)NC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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